molecular formula C20H19NO5 B4035299 Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B4035299
M. Wt: 353.4 g/mol
InChI Key: ZQUXMWYFPGSTDX-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclopropyl group and the benzene ring. The key steps include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Attachment of the Cyclopropyl Group to the Benzene Ring: This step often involves Friedel-Crafts acylation, where the cyclopropylcarbonyl group is introduced to the benzene ring using a Lewis acid catalyst.

    Formation of the Dimethyl Ester: The final step involves esterification, where the carboxylic acid groups on the benzene ring are converted to dimethyl esters using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the benzene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}terephthalate: A closely related compound with similar structural features.

    Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate: Another similar compound with a different arrangement of carboxylate groups.

Uniqueness

Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

dimethyl 2-[(2-phenylcyclopropanecarbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-25-19(23)13-8-9-14(20(24)26-2)17(10-13)21-18(22)16-11-15(16)12-6-4-3-5-7-12/h3-10,15-16H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUXMWYFPGSTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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